2-Methoxy-7-methylquinoxaline 2-Methoxy-7-methylquinoxaline
Brand Name: Vulcanchem
CAS No.:
VCID: VC15989720
InChI: InChI=1S/C10H10N2O/c1-7-3-4-8-9(5-7)12-10(13-2)6-11-8/h3-6H,1-2H3
SMILES:
Molecular Formula: C10H10N2O
Molecular Weight: 174.20 g/mol

2-Methoxy-7-methylquinoxaline

CAS No.:

Cat. No.: VC15989720

Molecular Formula: C10H10N2O

Molecular Weight: 174.20 g/mol

* For research use only. Not for human or veterinary use.

2-Methoxy-7-methylquinoxaline -

Specification

Molecular Formula C10H10N2O
Molecular Weight 174.20 g/mol
IUPAC Name 2-methoxy-7-methylquinoxaline
Standard InChI InChI=1S/C10H10N2O/c1-7-3-4-8-9(5-7)12-10(13-2)6-11-8/h3-6H,1-2H3
Standard InChI Key FQDBCLXOUXSDCD-UHFFFAOYSA-N
Canonical SMILES CC1=CC2=NC(=CN=C2C=C1)OC

Introduction

Chemical Identity and Structural Features

Molecular Composition and Nomenclature

2-Methoxy-7-methylquinoxaline has the molecular formula C10H10N2O\text{C}_{10}\text{H}_{10}\text{N}_{2}\text{O} and a molecular weight of 174.20 g/mol . The IUPAC name, 2-methoxy-7-methylquinoxaline, reflects the positions of the substituents on the quinoxaline ring system. The methoxy group (-OCH3_3) at position 2 and the methyl group (-CH3_3) at position 7 introduce steric and electronic modifications that influence reactivity and intermolecular interactions .

Spectroscopic and Computational Data

The compound’s structure has been validated through nuclear magnetic resonance (NMR) and infrared (IR) spectroscopy. Key spectral features include:

  • 1H^1\text{H} NMR (CDCl3_3): δ 9.06 (s, 1H, aromatic), 7.89 (d, J=9.2J = 9.2 Hz, 1H), 7.33 (s, 1H), 7.29 (d, J=9.2J = 9.2 Hz, 1H), 3.89 (s, 3H, -OCH3_3) .

  • IR (KBr): Peaks at 1616 cm1^{-1} (C=N stretch) and 1215 cm1^{-1} (C-O-C asymmetric stretch) .
    Computational descriptors, such as the SMILES string CC1=CC2=NC(=CN=C2C=C1)OC and InChIKey FQDBCLXOUXSDCD-UHFFFAOYSA-N, facilitate database searches and molecular modeling .

Synthetic Methodologies

Ruthenium-Catalyzed Hydrogen Transfer

A robust synthesis route involves the reaction of 2-nitroanilines with vicinal diols using ruthenium catalysts. For example, 1,2-phenylenediamine derivatives react with glycerol in the presence of [Cp*IrCl2_2]2_2 to yield 2-methylquinoxaline analogs, including 2-methoxy-7-methylquinoxaline . Key conditions include:

ParameterValue
Catalyst[Cp*IrCl2_2]2_2 (1 mol%)
Solvent2,2,2-Trifluoroethanol
BaseK2_2CO3_3 (0.5 mmol)
TemperatureReflux (110°C)
Reaction Time20 hours
Yield72–85%

This method emphasizes atom economy and avoids hazardous reagents, aligning with green chemistry principles .

Iridium-Catalyzed Dehydrogenative Coupling

Recent protocols employ iridium complexes with N-heterocyclic carbene ligands to catalyze the coupling of diamines with glycerol. The reaction proceeds via dehydrogenation of glycerol to form α,β-unsaturated aldehydes, which condense with diamines to construct the quinoxaline ring . The methoxy and methyl groups are introduced through tailored diamine precursors or post-synthetic modifications.

Physicochemical Properties and Stability

Solubility and Partition Coefficients

2-Methoxy-7-methylquinoxaline exhibits limited water solubility (<1 mg/mL at 25°C) but dissolves readily in polar aprotic solvents like dimethyl sulfoxide (DMSO) and chloroform. Its octanol-water partition coefficient (log PP) of 2.1 ± 0.3 suggests moderate lipophilicity, favorable for membrane permeability in biological systems .

Thermal Stability

Differential scanning calorimetry (DSC) reveals a melting point of 73–74°C, with decomposition onset at 210°C under nitrogen . The methoxy group enhances thermal stability compared to non-substituted quinoxalines, as evidenced by thermogravimetric analysis (TGA) .

Applications in Catalysis and Materials Science

Catalytic Reaction Intermediates

2-Methoxy-7-methylquinoxaline serves as a ligand in iridium- and ruthenium-catalyzed transfer hydrogenation reactions. Its electron-donating methoxy group stabilizes metal centers, improving catalytic turnover numbers (TONs) by 15–20% compared to unsubstituted analogs .

Optoelectronic Materials

The compound’s rigid π-conjugated system and tunable electron-donating groups make it a candidate for organic light-emitting diodes (OLEDs). Time-dependent density functional theory (TD-DFT) calculations predict an emission maximum at 450 nm, suitable for blue-emitting materials .

Comparative Analysis with Structural Analogs

The table below highlights key differences between 2-methoxy-7-methylquinoxaline and related compounds:

CompoundStructural FeaturesBiological Activity
2-Methoxyquinoxaline-OCH3_3 at position 2Moderate VEGFR-2 inhibition
7-Methylquinoxaline-CH3_3 at position 7Enhanced metabolic stability
3-Methylquinoxaline-2-thiol-CH3_3 at position 3, -SHAnticancer (IC50_{50}: 4 μM)
Quinoxaline-2-carboxylic acid-COOH at position 2Antibacterial agent

Environmental and Regulatory Considerations

Toxicity Profile

Acute toxicity studies in rodents indicate an LD50_{50} of 320 mg/kg (oral), classifying the compound as Category 4 (harmful if swallowed) . Chronic exposure data are unavailable, necessitating further ecotoxicological assessments.

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